N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
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Overview
Description
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyridine ring, an isoxazole ring, and an acetamide group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the p-tolyl group: This step involves the use of a suitable p-tolyl precursor, which can be introduced via a palladium-catalyzed cross-coupling reaction.
Attachment of the pyridin-4-ylmethyl group: This can be done through a nucleophilic substitution reaction using a pyridine derivative.
Formation of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced isoxazole derivatives or ring-opened products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide can be compared with other isoxazole derivatives, such as:
N-(pyridin-4-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(pyridin-4-ylmethyl)-2-(5-(m-tolyl)isoxazol-3-yl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
N-(pyridin-4-ylmethyl)-2-(5-(o-tolyl)isoxazol-3-yl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-2-4-15(5-3-13)17-10-16(21-23-17)11-18(22)20-12-14-6-8-19-9-7-14/h2-10H,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIQHNZVOUKHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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